molecular formula C11H13BrN2O B13915320 6-Bromo-N-cyclopentylpicolinamide CAS No. 1209459-00-6

6-Bromo-N-cyclopentylpicolinamide

Cat. No.: B13915320
CAS No.: 1209459-00-6
M. Wt: 269.14 g/mol
InChI Key: SMCSFBQAKLOUBJ-UHFFFAOYSA-N
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Description

6-Bromo-N-cyclopentylpicolinamide is a chemical compound with the molecular formula C11H13BrN2O and a molecular weight of 269.141 g/mol It is a derivative of picolinamide, where the bromine atom is substituted at the 6th position of the pyridine ring, and the amide nitrogen is bonded to a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for the synthesis of various substituted picolinamides.

Industrial Production Methods

Industrial production of 6-Bromo-N-cyclopentylpicolinamide may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and purity. The process would typically include steps such as bromination, coupling, and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N-cyclopentylpicolinamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinamides, while oxidation and reduction can produce different oxidized or reduced derivatives.

Scientific Research Applications

6-Bromo-N-cyclopentylpicolinamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Bromo-N-cyclopentylpicolinamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cancer cell proliferation and angiogenesis . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-N-cyclopentylpicolinamide is unique due to its specific substitution pattern and the presence of the cyclopentyl group. This unique structure can impart distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

CAS No.

1209459-00-6

Molecular Formula

C11H13BrN2O

Molecular Weight

269.14 g/mol

IUPAC Name

6-bromo-N-cyclopentylpyridine-2-carboxamide

InChI

InChI=1S/C11H13BrN2O/c12-10-7-3-6-9(14-10)11(15)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,13,15)

InChI Key

SMCSFBQAKLOUBJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2=NC(=CC=C2)Br

Origin of Product

United States

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